molecular formula C12H20OSi B8381625 9-Trimethylsilyl-6,8-nonadiyn-1-ol

9-Trimethylsilyl-6,8-nonadiyn-1-ol

Cat. No. B8381625
M. Wt: 208.37 g/mol
InChI Key: XIDGUIILTIZILE-UHFFFAOYSA-N
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Patent
US07183432B2

Procedure details

To a solution of 7-iodo-6-heptynol (100 mg, 0.42 mmol), trimethylsilylacetylene (0.072 ml, 0.5 mmol), diphenyldichloropaladium (10 mg) and copper iodide (3 mg) in 5 ml of THF was added diisopropylamine (0.150 ml) at rt in argon atmosphere. After stirring 1 hr at rt, the mixture was diluted with ether, washed with NH4Cl solution, water and brine, dried over MgSO4 and concentrated. Purification by silica gel chromatography (hexanes:ethyl acetate=4:1) gave 50 mg of product (50% yield).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.072 mL
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
I[C:2]#[C:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][OH:9].[CH3:10][Si:11]([C:14]#[CH:15])([CH3:13])[CH3:12].C(NC(C)C)(C)C>C1COCC1.CCOCC.[Cu](I)I>[CH3:10][Si:11]([CH3:13])([CH3:12])[C:14]#[C:15][C:2]#[C:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][OH:9]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
IC#CCCCCCO
Name
Quantity
0.072 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
0.15 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3 mg
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 1 hr at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with NH4Cl solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (hexanes:ethyl acetate=4:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](C#CC#CCCCCCO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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